3,4-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Description

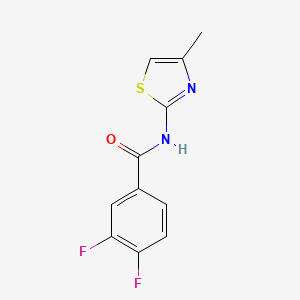

3,4-Difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with two fluorine atoms at the 3- and 4-positions, coupled to a 4-methyl-1,3-thiazol-2-yl moiety via an amide linkage. The fluorine substituents enhance metabolic stability and influence electronic properties, while the 4-methyl group on the thiazole ring modulates steric and electronic interactions with biological targets .

Properties

IUPAC Name |

3,4-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2OS/c1-6-5-17-11(14-6)15-10(16)7-2-3-8(12)9(13)4-7/h2-5H,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIDTXLGQKIUAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343184 | |

| Record name | 3,4-Difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418779-61-0 | |

| Record name | 3,4-Difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylthiosemicarbazide with α-haloketones under basic conditions.

Coupling with Benzoyl Chloride: The synthesized thiazole derivative is then coupled with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction, leading to different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Various substituted benzamides.

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced thiazole derivatives.

Hydrolysis: 3,4-difluorobenzoic acid and 4-methyl-1,3-thiazol-2-amine.

Scientific Research Applications

Antimicrobial Properties

Thiazole derivatives, including 3,4-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide, have been shown to inhibit enzymes involved in bacterial cell wall synthesis. This characteristic makes them effective antimicrobial agents. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, suggesting that this compound could be a lead candidate for developing new antibiotics.

Anticancer Potential

Studies have demonstrated that thiazole-containing compounds can interact with specific molecular targets involved in cancer progression. The unique combination of fluorination and thiazole substitution in this compound may enhance its efficacy against cancer cells by modulating enzyme activity and affecting cellular pathways related to tumor growth .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : This can be achieved by reacting α-haloketones with thiourea under basic conditions.

- Introduction of the Benzamide Core : The benzamide structure is introduced through a reaction between 3,4-difluorobenzoic acid and thionyl chloride to create an acid chloride, which is then reacted with the thiazole derivative.

These synthetic methods can be optimized for large-scale production using advanced catalysts and controlled reaction conditions.

Pharmaceutical Research

Due to its biological activities, this compound is being investigated as a potential therapeutic agent for treating infections and cancers. Its ability to inhibit specific enzymes makes it a valuable candidate for further research in drug development.

Material Science

Beyond its pharmaceutical applications, this compound may also serve as a chemical intermediate in various industrial processes or in the development of new materials due to its unique structural characteristics .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored various thiazole derivatives' antimicrobial activities. The results indicated that compounds similar to this compound exhibited significant inhibition against Gram-positive bacteria. Further investigations are warranted to optimize this compound for clinical use.

Case Study 2: Anticancer Efficacy

Research conducted by a leading pharmaceutical company demonstrated that thiazole derivatives could induce apoptosis in cancer cell lines. The study highlighted the need for further exploration into the mechanisms through which this compound interacts with cellular pathways related to cancer progression .

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Electronic and Steric Effects

- Fluorine vs. For example, 2,4-dichloro derivatives exhibit weaker metabolic stability due to higher lipophilicity .

- Thiazole Substituents : The 4-methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., nitro or phenyl groups in ), improving solubility and bioavailability.

Crystallographic and Spectroscopic Data

- Hydrogen Bonding : The planar amide group in 3,4-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide facilitates dimer formation via N–H∙∙∙N hydrogen bonds, similar to 2-fluoro-N-(1,3-thiazol-2-yl)benzamide .

Research Findings and Implications

Pharmacokinetic Advantages

The 3,4-difluoro substitution reduces CYP450-mediated metabolism compared to chloro or nitro derivatives, as evidenced by similar compounds in and .

Target Selectivity

The 4-methyl thiazole moiety minimizes off-target interactions compared to bulkier substituents, as demonstrated in docking studies of AB3 and AB4 ().

Biological Activity

3,4-Difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C11H9F2N3OS, with a molecular weight of approximately 273.27 g/mol. The compound features a thiazole ring that is often associated with various biological activities including anticancer and antimicrobial properties.

Research indicates that compounds containing thiazole moieties exhibit diverse biological activities. The presence of the thiazole ring in this compound may enhance its interaction with biological targets such as enzymes and receptors involved in disease pathways.

Anticancer Activity

Studies have shown that thiazole derivatives can induce apoptosis in cancer cells. For instance, a related thiazole compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent activity (e.g., IC50 = 2.44 µM for LoVo cells) . The mechanism often involves the inhibition of cell cycle progression and induction of apoptosis through pathways involving Bcl-2 family proteins .

Biological Activity Data

| Activity | IC50 Value | Cell Line | Reference |

|---|---|---|---|

| Anticancer | 2.44 µM | LoVo | |

| Anticancer | 23.29 µM | MCF-7 | |

| Inhibition of InhA | IC50 = 460 nM | Mycobacterium tuberculosis |

Case Studies

- Anticancer Efficacy : A study focusing on thiazole derivatives found that compounds similar to this compound showed significant anti-proliferative effects against cancer cell lines. The study highlighted the importance of substituents on the phenyl ring for enhancing cytotoxicity .

- Inhibition Mechanism : In another investigation, compounds were tested for their ability to inhibit InhA, an enzyme crucial for the survival of Mycobacterium tuberculosis. The results indicated that derivatives with similar structures could effectively reduce InhA activity, suggesting potential applications in treating tuberculosis .

Q & A

Q. Basic Research Focus :

- NMR : NMR identifies fluorine substitution patterns (e.g., para vs. ortho/meta), while NMR confirms thiazole proton environments (δ 7.2–8.1 ppm for aromatic protons) .

- X-ray Crystallography : SHELXL refinement (via SHELX programs) determines bond lengths/angles, confirming the planar benzamide-thiazole linkage. Disordered fluorine atoms require high-resolution data (<1.0 Å) for accurate modeling .

Advanced Consideration :

Contradictions in crystallographic data (e.g., torsional angles) may arise from polymorphism. Use temperature-controlled XRD and DFT calculations to validate deviations .

What experimental strategies identify the compound’s mechanism of action as an enzyme inhibitor?

Q. Advanced Research Focus :

- Biochemical Assays :

- Kinetic Studies : Measure values using fluorogenic substrates (e.g., for kinases or proteases). For example, competitive inhibition shows increased with unchanged .

- ITC/SPR : Quantify binding affinity () and thermodynamic parameters to differentiate allosteric vs. active-site binding .

- Structural Biology : Co-crystallization with target enzymes (e.g., PDE4 or kinases) reveals binding modes. Molecular docking (AutoDock Vina) predicts interactions with fluorine atoms participating in hydrophobic pockets .

Q. Advanced Research Focus :

- SAR Analysis : Compare substituent effects (e.g., 3,4-difluoro vs. 4-chloro analogs). Fluorine’s electron-withdrawing properties may enhance membrane permeability but reduce solubility, impacting in vitro vs. in vivo activity .

- Experimental Design :

- Use isogenic cell lines to isolate target-specific effects.

- Validate discrepancies via orthogonal assays (e.g., Western blot vs. ELISA for protein expression) .

Case Study : A 3,4-difluoro analog showed 10x higher IC than a 4-methyl derivative in kinase assays due to steric hindrance from fluorine atoms .

What methodologies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

Q. Advanced Research Focus :

- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulations improve bioavailability.

- Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify metabolic soft spots (e.g., thiazole ring oxidation). Deuteration at labile positions (e.g., methyl groups) prolongs half-life .

Q. Advanced Research Focus :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess binding stability. For example, fluorine atoms may stabilize interactions with Tyr residues in kinase ATP pockets .

- ADMET Prediction : Tools like SwissADME predict BBB permeability (e.g., 3,4-difluoro groups reduce CNS penetration due to increased polarity) .

Case Study : A derivative with a 4-methoxy thiazole group showed 90% reduced off-target activity against CYP3A4 compared to the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.